molecular formula C7H9N3O B1606760 Urea, (3-pyridinylmethyl)- CAS No. 36226-32-1

Urea, (3-pyridinylmethyl)-

Cat. No. B1606760
CAS RN: 36226-32-1
M. Wt: 151.17 g/mol
InChI Key: PWHUPFOHNXWYSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea-based compounds involves complex chemical reactions. For instance, the selective catalytic reduction technique for automotive applications depends on ammonia production from a urea–water solution via thermolysis and hydrolysis34. A detailed study on the synthesis section of an industrial urea plant analyzing the biuret formation has been conducted5. However, specific synthesis methods for “Urea, (3-pyridinylmethyl)-” are not explicitly mentioned in the sources retrieved.



Molecular Structure Analysis

The molecular structure of urea-based compounds can be complex. For instance, the molecular formula of 3-Pyridinylmethyl is CHN with an average mass of 92.118 Da and a monoisotopic mass of 92.050026 Da6. However, the specific molecular structure of “Urea, (3-pyridinylmethyl)-” is not explicitly mentioned in the sources retrieved.



Chemical Reactions Analysis

Urea undergoes various chemical reactions. For instance, the selective catalytic reduction technique for automotive applications depends on ammonia production from a urea–water solution via thermolysis and hydrolysis34. However, the specific chemical reactions involving “Urea, (3-pyridinylmethyl)-” are not explicitly mentioned in the sources retrieved.



Physical And Chemical Properties Analysis

Urea has specific physical and chemical properties. For instance, it is a colorless, crystalline substance that melts at 132.7 degrees C (271 degrees F) and decomposes before boiling8. However, the specific physical and chemical properties of “Urea, (3-pyridinylmethyl)-” are not explicitly mentioned in the sources retrieved.


Scientific Research Applications

Methods of Application or Experimental Procedures

Experiments were conducted to evaluate the stability and degradation of NBPT (a urease inhibitor) under storage conditions. The experiments included urea treated with 530 mg NBPT kg−1 in contact with six P-sources, monitoring four N-technologies, and the application of conventional urea or urea treated with urease inhibitors as topdressing in three maize fields, at three N rates .

Results or Outcomes

The results showed that each inhibition technology reduced urease activity and lowered the intensity of ammonia emission compared to conventional urea by 50–62%. The concentration of NBPT is reduced by up to 53.7% for mixing with phosphates .

2. Synthesis of Unsymmetrical Urea from Aryl- or Pyridyl Carboxamides and Aminopyridines

Summary of the Application

Unsymmetrical ureas are synthesized from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement .

Methods of Application or Experimental Procedures

In particular, benzamides, picolinamide, nicotinamide, and isonicotinamide generate reactive intermediate isocyanates, in situ, in the presence of PhI (OAc) 2, which upon further reaction with aminopyridines form urea derivatives .

Results or Outcomes

The current method avoids direct use of isocyanates or eliminates the use of toxic phosgene for the in situ generation of isocyanates .

3. Medicinal Chemistry Applications of Urea and Thiourea

Summary of the Application

Urea and thiourea are privileged structures in medicinal chemistry. They form a common framework of a variety of drugs and bioactive compounds with a broad range of therapeutic and pharmacological properties .

Methods of Application or Experimental Procedures

The diverse approaches pursued for (thio)urea bioisosteric replacements in medicinal chemistry applications are reviewed. The synthesis of urea- and thiourea-based compounds by enabling chemical tools are discussed .

Results or Outcomes

The state-of-the-art of urea and thiourea-containing pharmaceuticals is provided. The innovative approaches in medicinal chemistry and organic synthesis of urea- and thiourea-containing compounds are highlighted .

4. Use of Urea in Soil Fertilization

Summary of the Application

Urea is a universal fertilizer for foliar fertilization and, above all, for soil fertilization. It can be used in the cultivation .

Methods of Application or Experimental Procedures

Urea is applied to the soil to enhance the nitrogen content, which is beneficial for plant growth .

Results or Outcomes

The application of urea improves the fertility of the soil, thereby enhancing crop yield .

5. Urease Inhibitors Technologies in Agriculture

Summary of the Application

Urease inhibitors technologies are used as a strategy to mitigate agricultural ammonia emissions and enhance the use efficiency of urea-based fertilizers .

Methods of Application or Experimental Procedures

Experiments were conducted to evaluate the stability and degradation of NBPT under storage conditions and to quantify urease activity, ammonia losses by volatilization, and agronomic efficiency of urea treated with different urease inhibitors, measured in the field .

Results or Outcomes

The results showed that each inhibition technology reduced urease activity, and lowered the intensity of ammonia emission compared to conventional urea by 50–62%. The concentration of NBPT is reduced by up to 53.7% for mixing with phosphates .

6. Use of Urea in Animal Feeds and Manufacturing Processes

Summary of the Application

Urea is used in animal feeds and in manufacturing processes. It has a high N content (46%), the production costs are relatively low and more importantly, it is easily available in the market .

Methods of Application or Experimental Procedures

Urea is added to animal feeds to enhance the nitrogen content, which is beneficial for animal growth. In manufacturing processes, urea is used due to its chemical properties .

Results or Outcomes

The application of urea improves the quality of animal feeds and enhances the efficiency of certain manufacturing processes .

Safety And Hazards

Urea-based compounds can have specific safety and hazard considerations. For instance, the safety data sheet for urea indicates that it is not a hazardous substance or mixture9. However, the specific safety and hazards associated with “Urea, (3-pyridinylmethyl)-” are not explicitly mentioned in the sources retrieved.


Future Directions

Research into urea-based compounds is ongoing. For instance, there is interest in the development of urea-based anticancer agents10. However, specific future directions for research into “Urea, (3-pyridinylmethyl)-” are not explicitly mentioned in the sources retrieved.


Please note that the information provided is based on the available sources and may not fully cover “Urea, (3-pyridinylmethyl)-”. Further research may be needed to obtain more comprehensive and specific information.


properties

IUPAC Name

pyridin-3-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHUPFOHNXWYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067960
Record name Urea, (3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, (3-pyridinylmethyl)-

CAS RN

36226-32-1
Record name 1-(3-Pyridylmethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36226-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(3-pyridinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036226321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(3-pyridinylmethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Urea, (3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-pyridylmethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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